molecular formula C27H23N3O3S B444554 (2Z)-2-[(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)imino]-8-methoxy-N-(3-methylphenyl)-2H-chromene-3-carboxamide

(2Z)-2-[(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)imino]-8-methoxy-N-(3-methylphenyl)-2H-chromene-3-carboxamide

Cat. No.: B444554
M. Wt: 469.6g/mol
InChI Key: UCJNQWHTWINOMF-BXVZCJGGSA-N
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Description

(2Z)-2-[(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)imino]-8-methoxy-N-(3-methylphenyl)-2H-chromene-3-carboxamide is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure combining a benzothiophene moiety, a chromene core, and a carboxamide group, making it an interesting subject for research in chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2Z)-2-[(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)imino]-8-methoxy-N-(3-methylphenyl)-2H-chromene-3-carboxamide involves multiple steps, starting with the preparation of the benzothiophene and chromene intermediates. The key steps include:

    Formation of the Benzothiophene Intermediate: This involves the cyclization of appropriate precursors under acidic or basic conditions.

    Synthesis of the Chromene Core: The chromene core is synthesized through a series of condensation reactions involving methoxy-substituted phenols and aldehydes.

    Coupling Reaction: The benzothiophene and chromene intermediates are coupled using a suitable coupling agent, such as EDCI or DCC, in the presence of a base like triethylamine.

    Final Functionalization:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

(2Z)-2-[(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)imino]-8-methoxy-N-(3-methylphenyl)-2H-chromene-3-carboxamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions using agents like sodium borohydride or lithium aluminum hydride can reduce specific functional groups within the molecule.

    Substitution: Nucleophilic and electrophilic substitution reactions can occur at various positions on the benzothiophene and chromene rings.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Halogenating agents like N-bromosuccinimide (NBS) for electrophilic substitution, and nucleophiles like amines or thiols for nucleophilic substitution.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated or ketone derivatives, while reduction may produce alcohols or amines.

Scientific Research Applications

(2Z)-2-[(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)imino]-8-methoxy-N-(3-methylphenyl)-2H-chromene-3-carboxamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory, anticancer, and antimicrobial activities.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. For example, it may inhibit the activity of certain kinases by binding to their active sites, thereby modulating signaling pathways involved in cell growth and differentiation. The exact molecular targets and pathways depend on the specific biological context and the structure-activity relationship of the compound.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets (2Z)-2-[(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)imino]-8-methoxy-N-(3-methylphenyl)-2H-chromene-3-carboxamide apart is its unique combination of structural features, which confer distinct chemical and biological properties. Its chromene core and benzothiophene moiety provide a versatile platform for further functionalization and derivatization, making it a valuable compound for research and development in various scientific fields.

Properties

Molecular Formula

C27H23N3O3S

Molecular Weight

469.6g/mol

IUPAC Name

(2Z)-2-[(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)imino]-8-methoxy-N-(3-methylphenyl)chromene-3-carboxamide

InChI

InChI=1S/C27H23N3O3S/c1-16-7-5-9-18(13-16)29-25(31)20-14-17-8-6-11-22(32-2)24(17)33-26(20)30-27-21(15-28)19-10-3-4-12-23(19)34-27/h5-9,11,13-14H,3-4,10,12H2,1-2H3,(H,29,31)/b30-26-

InChI Key

UCJNQWHTWINOMF-BXVZCJGGSA-N

SMILES

CC1=CC(=CC=C1)NC(=O)C2=CC3=C(C(=CC=C3)OC)OC2=NC4=C(C5=C(S4)CCCC5)C#N

Isomeric SMILES

CC1=CC(=CC=C1)NC(=O)C\2=CC3=C(C(=CC=C3)OC)O/C2=N\C4=C(C5=C(S4)CCCC5)C#N

Canonical SMILES

CC1=CC(=CC=C1)NC(=O)C2=CC3=C(C(=CC=C3)OC)OC2=NC4=C(C5=C(S4)CCCC5)C#N

Origin of Product

United States

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